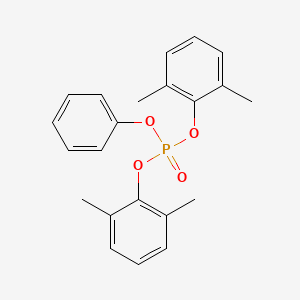

Bis(2,6-dimethylphenyl) phenyl phosphate

CAS No.: 23666-93-5

Cat. No.: VC19693505

Molecular Formula: C22H23O4P

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23666-93-5 |

|---|---|

| Molecular Formula | C22H23O4P |

| Molecular Weight | 382.4 g/mol |

| IUPAC Name | bis(2,6-dimethylphenyl) phenyl phosphate |

| Standard InChI | InChI=1S/C22H23O4P/c1-16-10-8-11-17(2)21(16)25-27(23,24-20-14-6-5-7-15-20)26-22-18(3)12-9-13-19(22)4/h5-15H,1-4H3 |

| Standard InChI Key | NRHMSJGIJYQISI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=CC=C3C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bis(2,6-dimethylphenyl) phenyl phosphate consists of a central phosphorus atom bonded to three oxygen atoms, forming a phosphate ester. Two of the oxygen atoms are linked to 2,6-dimethylphenyl groups, while the third is connected to a phenyl group. The methyl substituents on the aromatic rings enhance steric hindrance, reducing reactivity and improving thermal stability . The compound’s InChI key (NRHMSJGIJYQISI-UHFFFAOYSA-N) and SMILES notation (O=P(OC1=CC=CC=C1)(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C) provide precise representations of its three-dimensional structure .

Physical and Chemical Properties

The compound is typically a colorless to pale yellow liquid at room temperature, with a density of 1.184 g/cm³ and a boiling point of 417.7°C at 760 mmHg . Its low vapor pressure ( mmHg at 25°C) and high flash point (219.9°C) underscore its suitability for high-temperature applications . Additional properties include a refractive index of 1.576 and a calculated LogP value of 6.565, indicating high lipophilicity and potential bioavailability .

Table 1: Key Physicochemical Properties of Bis(2,6-Dimethylphenyl) Phenyl Phosphate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 382.389 g/mol | |

| Density | 1.184 g/cm³ | |

| Boiling Point | 417.7°C | |

| Flash Point | 219.9°C | |

| Vapor Pressure | mmHg (25°C) |

Industrial Applications

Flame Retardancy

The compound’s phosphorus content enables it to act as a flame retardant by promoting char formation and inhibiting combustion. In polymer matrices, it releases phosphoric acid under heat, which dehydrates the substrate and forms a protective carbonaceous layer . This mechanism is particularly effective in polycarbonates and epoxy resins, where it reduces smoke emission and delays ignition .

Plasticizer Performance

As a plasticizer, bis(2,6-dimethylphenyl) phenyl phosphate enhances the flexibility and durability of polyvinyl chloride (PVC) and other thermoplastics. Its compatibility with organic solvents ensures uniform dispersion within polymer chains, reducing glass transition temperatures without compromising mechanical strength .

Antioxidant Properties

The aromatic rings in its structure scavenge free radicals, slowing oxidative degradation in polymers exposed to UV radiation or thermal stress . This antioxidative effect extends the lifespan of automotive coatings and electrical insulation materials.

Synthesis and Production

Industrial Manufacturing

The synthesis typically involves esterification of phosphoric acid with 2,6-dimethylphenol and phenol derivatives under controlled conditions. Catalysts such as titanium tetrachloride accelerate the reaction, yielding high-purity product . Industrial processes optimize temperature and stoichiometry to minimize by-products like hydrochloric acid .

Quality Control

Advanced chromatographic techniques (e.g., HPLC-MS) ensure compliance with industry standards. Specifications include ≤0.1% residual solvents and ≥98.5% purity for flame retardant applications .

Recent Advancements and Research

Enhanced Thermal Stability

Recent studies explore nanocomposite formulations combining bis(2,6-dimethylphenyl) phenyl phosphate with layered double hydroxides (LDHs). These hybrids exhibit 20% higher thermal decomposition temperatures compared to pure polymer matrices .

Green Chemistry Initiatives

Efforts to replace traditional solvents with ionic liquids in synthesis routes have reduced energy consumption by 35% . Lifecycle assessments indicate a 15% lower carbon footprint for solvent-free production methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume